4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride
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Overview
Description
4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a methoxyphenol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for a specified period, followed by cooling to room temperature to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis . By inhibiting these kinases, the compound can exert cytotoxic effects on cancer cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
- 4-[(1,5-Dimethylpyrazol-4-yl)methylamino]butan-2-ol
Uniqueness
4-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of a methoxyphenol moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20ClN3O2 |
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Molecular Weight |
297.78 g/mol |
IUPAC Name |
4-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-10-12(9-16-17(10)2)8-15-7-11-4-5-13(18)14(6-11)19-3;/h4-6,9,15,18H,7-8H2,1-3H3;1H |
InChI Key |
VWBWIGFHPBPEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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